2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide
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Overview
Description
2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group, an oxoacetamide moiety, and a methylthio-substituted phenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Introduction of the Oxoacetamide Moiety: This step involves the reaction of the benzylated piperidine with an appropriate acyl chloride to introduce the oxoacetamide group.
Methylthio Substitution: Finally, the phenyl ring is functionalized with a methylthio group using a thiol reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxoacetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, benzyl chloride.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The benzylpiperidine moiety may interact with receptor sites, while the oxoacetamide group can participate in hydrogen bonding and other interactions. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperidin-1-yl)-N-phenyl-2-oxoacetamide: Lacks the methylthio group, which may affect its biological activity.
2-(4-benzylpiperidin-1-yl)-N-(3-methylphenyl)-2-oxoacetamide: Contains a methyl group instead of a methylthio group, potentially altering its chemical properties.
Uniqueness
The presence of the methylthio group in 2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide distinguishes it from similar compounds, potentially enhancing its biological activity and chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(3-methylsulfanylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-26-19-9-5-8-18(15-19)22-20(24)21(25)23-12-10-17(11-13-23)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVPCYJNCRNSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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